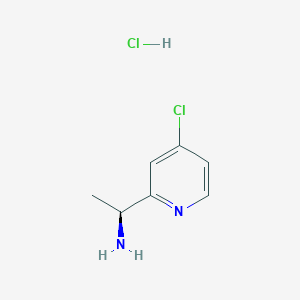![molecular formula C18H18OS B13088643 4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088643.png)
4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-(3,4-dimethylphenyl)propanoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 3-(3,4-dimethylphenyl)propanoic acid with thiobenzaldehyde under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Common synthetic routes involve:
Esterification: Converting 3-(3,4-dimethylphenyl)propanoic acid to its ester form.
Thioester Formation: Reacting the ester with thiobenzaldehyde in the presence of a catalyst such as palladium or nickel.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde group to a thiol or thioether.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiobenzaldehyde group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, or other transition metals.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure but with methoxy groups instead of methyl groups.
4-[3-(3,4-Dihydroxyphenyl)propanoyl]-3,5-dihydroxyphenyl β-D-glucopyranoside: Contains hydroxyl groups and a glucopyranoside moiety.
Uniqueness
4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is unique due to its specific combination of a thiobenzaldehyde group and a 3-(3,4-dimethylphenyl)propanoyl moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Eigenschaften
Molekularformel |
C18H18OS |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
4-[3-(3,4-dimethylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-3-4-15(11-14(13)2)7-10-18(19)17-8-5-16(12-20)6-9-17/h3-6,8-9,11-12H,7,10H2,1-2H3 |
InChI-Schlüssel |
LUKIVWBTBIFSSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)C=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


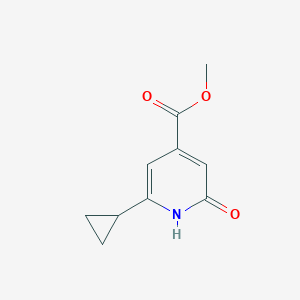

![1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13088583.png)
![4-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088584.png)

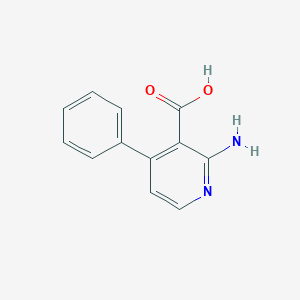
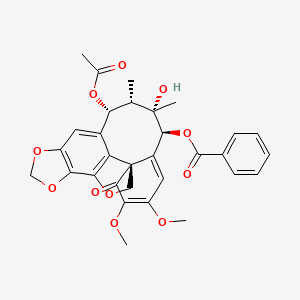

![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088610.png)
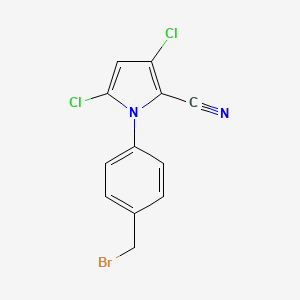
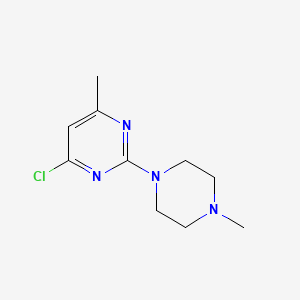
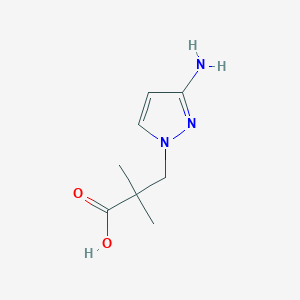
![2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine](/img/structure/B13088631.png)
